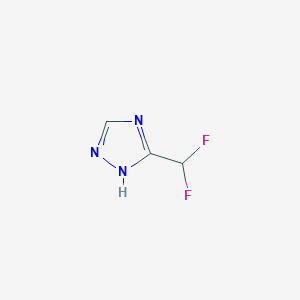

3-(Difluoromethyl)-1H-1,2,4-triazole

説明

特性

IUPAC Name |

5-(difluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3/c4-2(5)3-6-1-7-8-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWSFBDNSXHTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378824-63-5 | |

| Record name | 3-(difluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Multi-Component Metal-Free Synthesis Using Difluoromethyl Precursors

Recent advances have demonstrated a metal-free multi-component reaction strategy to synthesize 3-trifluoromethyl-1,2,4-triazoles, which can be adapted for difluoromethyl analogs. This approach involves:

- Reactants: trifluoroacetimidoyl chlorides (or difluoroacetimidoyl chlorides for difluoromethyl analogs), hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a carbonyl source.

- Conditions: Mild, metal-free, scalable, and efficient with broad substrate scope.

- Mechanism: The multi-component reaction proceeds via annulation, forming the triazole ring with the difluoromethyl substituent at the 3-position.

This method offers advantages such as operational simplicity, avoidance of metal catalysts, and moderate to good yields.

1,3-Dipolar Cycloaddition Route

An alternative method involves 1,3-dipolar cycloaddition between nitrilimines and carbodiimides:

- Starting materials: N-aryl di/trifluoromethyl acetohydrazonoyl bromides.

- Reaction: The nitrilimine intermediate reacts with carbodiimides to form di/trifluoromethyl-substituted 1,2,4-triazoles.

- Features: High regioselectivity, good yields, mild conditions, and applicability to difluoromethyl derivatives.

This approach is valuable for constructing complex fluoroalkylated triazole derivatives, including this compound.

Post-Synthetic Modification of Trifluoromethyl-Triazoles

In some studies, trifluoromethyl-substituted triazoles undergo derivatization to introduce difluoromethyl groups:

- Example: Treatment of 1-aryl-3-(trifluoromethyl)-1H-1,2,4-triazoles with difluoromethyl bromide in the presence of base (e.g., t-BuOLi) at elevated temperature (100 °C) leads to substitution at the triazole ring, yielding difluoromethyl derivatives.

- Purification: Products are isolated via column chromatography with petroleum ether and ethyl acetate as eluents.

- Yields: Moderate yields (~46%) reported for such transformations.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The classical hydrazine-formamide method yields high purity 1,2,4-triazole but requires high temperature and careful control to avoid by-products such as 4-amino-1,2,4-triazole.

- The multi-component metal-free synthesis using TFBen is a recent innovation allowing facile incorporation of fluorinated groups, including difluoromethyl, with good functional group tolerance and scalability.

- The 1,3-dipolar cycloaddition method provides an efficient route to fluorinated triazoles with good regioselectivity, useful for complex molecule synthesis.

- Post-synthetic modification of trifluoromethyl triazoles to difluoromethyl analogs offers a complementary approach but with moderate yields and requires careful purification.

化学反応の分析

Types of Reactions: 3-(Difluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cross-Coupling Reactions: It can undergo cross-coupling reactions with various electrophiles or nucleophiles to form complex molecules.

Common Reagents and Conditions: Common reagents used in these reactions include difluoromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve the use of solvents like acetonitrile or dimethyl sulfoxide and catalysts like palladium or copper .

Major Products Formed: The major products formed from these reactions include various difluoromethylated triazole derivatives, which can exhibit enhanced biological or chemical properties .

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity:

Triazoles are known for their broad-spectrum antimicrobial properties. 3-(Difluoromethyl)-1H-1,2,4-triazole derivatives have been investigated for their potential as antifungal agents against resistant strains of pathogens such as Candida albicans and Candida krusei, which pose significant challenges in clinical settings due to their resistance to conventional azole drugs . The difluoromethyl substitution is believed to enhance the binding affinity to fungal enzymes, improving efficacy against these resistant strains.

Antiviral Properties:

Research indicates that triazole derivatives can serve as effective inhibitors of viral replication. For instance, compounds containing the 1,2,4-triazole core have shown promise in inhibiting HIV-1 and other viral infections . The incorporation of difluoromethyl groups may further enhance these antiviral properties by modifying the electronic characteristics of the molecule.

Anticancer Activity:

The structural features of triazoles allow for diverse modifications that can lead to novel anticancer agents. Studies have demonstrated that certain 1,2,4-triazole derivatives exhibit potent anticancer activity by interfering with cellular mechanisms involved in tumor growth and metastasis . The difluoromethyl group can potentially improve the pharmacokinetic profile of these compounds, making them more effective in clinical applications.

Agrochemical Applications

Pesticides and Herbicides:

this compound has been explored for its potential use in agrochemicals. The difluoromethyl group enhances the biological activity of pesticide formulations by improving their efficacy against pests and diseases in crops . Some studies have reported promising insecticidal activities for triazole derivatives containing this functional group.

Fungicides:

The antifungal properties of triazoles make them suitable candidates for developing fungicides. Research highlights that difluoromethyl-substituted triazoles can inhibit fungal growth effectively, providing an alternative strategy for managing fungal diseases in agriculture .

Material Science Applications

Functional Materials:

Triazoles are recognized for their stability and versatility in material science. The incorporation of difluoromethyl groups into triazole structures can lead to materials with enhanced thermal and chemical stability . These materials find applications in coatings, adhesives, and other industrial products where durability is essential.

Ligand Chemistry:

In coordination chemistry, triazoles serve as ligands due to their ability to coordinate with metal ions. The presence of a difluoromethyl group can influence the electronic properties of the ligand, potentially enhancing its binding affinity and selectivity towards specific metal centers .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Koltin & Hitchcock (1997) | Explored the synthesis of trifluoromethyl-substituted triazoles with broad pharmaceutical applications | Anticonvulsants and anti-HIV agents |

| Reddy et al. (2020) | Investigated metal-free synthesis methods for functionalized triazoles | Development of new therapeutic agents |

| Sagatova et al. (2016) | Addressed multidrug-resistant pathogens using novel triazole derivatives | Antifungal treatments |

作用機序

The mechanism of action of 3-(Difluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

類似化合物との比較

Key Observations :

- Adamantane-based triazoles () exhibit higher melting points (106–110°C) due to rigid adamantane moieties, whereas difluoromethyl-substituted triazoles may have lower melting points, favoring solubility .

Key Observations :

- Difluoromethyl-substituted triazoles () demonstrate superior pesticidal activity compared to non-fluorinated analogs, likely due to enhanced membrane permeability from the -CF₂H group .

- Triazole-3-thiones () show broad-spectrum antimicrobial activity, but their efficacy is lower than fluorinated derivatives in pest control .

- Epoxiconazole () is commercially successful as a fungicide but lacks the structural flexibility of difluoromethyl triazoles, which may limit its applicability in novel drug design .

Physicochemical and Stability Comparisons

Table 3: Stability and Reactivity

Key Observations :

- The difluoromethyl group improves metabolic stability compared to amino-substituted triazoles, which are susceptible to oxidative deamination .

- Adamantane-containing triazoles () are thermally stable but suffer from poor aqueous solubility, limiting their formulation options .

生物活性

3-(Difluoromethyl)-1H-1,2,4-triazole is a compound of increasing interest in medicinal chemistry and agrochemical research due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The difluoromethyl group contributes to its chemical reactivity and biological properties. Its molecular formula is C4H4F2N4.

Biological Activity

Research has highlighted several significant biological activities associated with this compound and its derivatives:

- Antifungal Activity : Compounds similar to this compound have exhibited potent antifungal properties. For instance, some derivatives showed minimum inhibitory concentrations (MIC) significantly lower than that of established antifungal agents like fluconazole against various fungal strains including Candida albicans and Aspergillus flavus .

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with the difluoromethyl group have shown enhanced potency compared to their non-fluorinated counterparts .

- Insecticidal Effects : Research indicates that triazole compounds can act as effective insecticides. The presence of the difluoromethyl group appears to enhance the larvicidal activity against pests such as the oriental armyworm .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Radical Reactions : Metal-based methods have been employed for the difluoromethylation of C(sp²)–H bonds in heteroaromatic compounds. This approach allows for streamlined access to triazole derivatives with potential pharmaceutical relevance .

- Multi-step Synthesis : A multi-step synthesis involving hydrazine derivatives and various carbonyl compounds has also been reported. This method allows for the introduction of the difluoromethyl group at specific positions on the triazole ring .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Case Study 1: Antifungal Screening

A study evaluated a series of triazole derivatives for their antifungal activity against Candida species. The compound with a difluoromethyl substituent exhibited MIC values as low as 0.0156 µg/mL against Candida albicans, outperforming fluconazole by a factor of 16 .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of triazole derivatives was screened for antimicrobial properties. The compound showed significant inhibition against multiple bacterial strains including Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

A comparison of structural analogs highlights the unique biological activity conferred by the difluoromethyl group:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Bromo-1H-1,2,4-triazole | Bromine at position 3 | Antifungal | Foundational compound |

| 5-Trifluoromethyl-1H-1,2,4-triazole | Trifluoromethyl at position 5 | Antiviral | Higher lipophilicity |

| 3-Difluoromethyl-1H-1,2,4-triazole | Difluoromethyl at position 3 | Antimicrobial | Enhanced potency |

| 4-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole | Bromine at position 4 | Insecticidal | Effective insecticide |

Q & A

Q. What are the optimal synthetic routes for 3-(Difluoromethyl)-1H-1,2,4-triazole, and how can reaction yields be improved?

The synthesis of triazole derivatives often involves cyclization reactions under controlled conditions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) followed by crystallization in water-ethanol mixtures can yield triazole compounds with ~65% efficiency . To improve yields, researchers should optimize stoichiometric ratios, solvent polarity, and reaction time. Microwave-assisted synthesis (as demonstrated for benzotriazole derivatives) reduces reaction time and enhances regioselectivity, potentially applicable to difluoromethyl analogues .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

this compound derivatives are typically hydrophobic. Solubility can be enhanced using co-solvents like DMSO or ethanol (up to 10% v/v) without destabilizing the compound . For aqueous-phase assays, surfactant-mediated dispersion (e.g., Tween-80) or nanoparticle encapsulation may improve bioavailability. Solvatochromic studies using solvents of varying polarity (e.g., chloroform vs. methanol) can guide solvent selection .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : and NMR are critical for confirming the difluoromethyl group and triazole ring substitution patterns.

- X-ray crystallography : Resolves stereochemical ambiguities, as shown for structurally similar triazoles like 1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one .

- HPLC-MS : Validates purity and monitors degradation under stress conditions (e.g., acidic/alkaline hydrolysis) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) at the 6-311G+(d,p) basis set level calculates frontier molecular orbitals (HOMO-LUMO), predicting electrophilic/nucleophilic sites. For example, the difluoromethyl group’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation. These models guide targeted modifications, such as introducing electron-donating substituents to enhance stability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antifungal potency) may arise from differences in:

- Enantiomeric purity : Chiral triazoles (e.g., epoxiconazole) show enantiomer-dependent activity. Use chiral HPLC or enzymatic resolution to isolate active enantiomers .

- Assay conditions : Standardize pH, temperature, and solvent systems. For instance, acidic conditions may protonate the triazole ring, altering membrane permeability .

- Resistance mechanisms : Cross-resistance studies with other triazole fungicides (e.g., fluconazole) can identify shared molecular targets .

Q. How can researchers design derivatives to mitigate metabolic instability while retaining bioactivity?

- Structural modifications : Replace labile groups (e.g., nitro groups) with stable bioisosteres (e.g., trifluoromethyl) .

- Prodrug approaches : Ester or glycoside prodrugs (e.g., glycerol-fluorinated triazoles) enhance solubility and delay hepatic metabolism .

- In silico ADMET profiling : Predict metabolic hotspots (e.g., cytochrome P450 interactions) using tools like SwissADME .

Q. What are the implications of crystal packing and intermolecular interactions on formulation stability?

X-ray studies of triazole derivatives reveal hydrogen-bonding networks between the triazole N-H and electronegative groups (e.g., fluorine), influencing melting points and hygroscopicity. For example, strong N-H···F interactions in 3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole correlate with higher thermal stability (m.p. >200°C) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound Analogues

| Property | Value/Description | Reference |

|---|---|---|

| Solubility in DMSO | >50 mg/mL | |

| LogP (octanol-water) | ~2.1 (predicted) | |

| Thermal stability | Decomposes at >250°C | |

| pKa (triazole N-H) | ~8.5 (calculated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。